molecular formula C11H19NO4 B2902620 1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid CAS No. 2241130-30-1

1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Cat. No.: B2902620
CAS No.: 2241130-30-1
M. Wt: 229.276
InChI Key: WLCPGHFXLCFTQG-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring an acetyl group at position 1, a 2-methoxyethyl substituent at position 4, and a carboxylic acid moiety at the same position. This compound combines structural elements that influence its physicochemical properties and biological interactions. The acetyl group enhances stability through its amide bond, while the 2-methoxyethyl chain introduces moderate lipophilicity and flexibility.

Properties

IUPAC Name

1-acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-9(13)12-6-3-11(4-7-12,10(14)15)5-8-16-2/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCPGHFXLCFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(CCOC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic Acid (CAS: 1306739-56-9)

  • Key Differences : Replaces the 2-methoxyethyl group with a 4-methoxybenzyl substituent.
  • This structural variation may favor interactions with hydrophobic binding pockets in biological targets .

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

  • Key Differences: Features a 4-chlorophenoxyacetyl group instead of the acetyl and methoxyethyl moieties.
  • The phenoxy group may engage in π-π stacking interactions, absent in the target compound .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Key Differences : Substitutes the acetyl group with an ethoxycarbonyl (ester) moiety.
  • Impact : The ester group is more prone to hydrolysis than the acetyl amide, affecting metabolic stability. This compound may act as a prodrug, releasing the free carboxylic acid in vivo .

1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS: 426842-70-8)

  • Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) TPSA (Ų)
1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid 291.34 (estimated) ~1.2 Moderate (~0.5) 66.4
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid 291.34 ~2.5 Low (~0.1) 66.4
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 311.75 ~2.8 Low (~0.05) 75.6
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 217.22 ~0.8 High (~1.2) 58.6

*logP values estimated using fragment-based methods.

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